molecular formula C12H14N2O5 B8151334 2,5-Dioxopyrrolidin-1-yl 4-but-3-ynamidobutanoate

2,5-Dioxopyrrolidin-1-yl 4-but-3-ynamidobutanoate

Cat. No.: B8151334
M. Wt: 266.25 g/mol
InChI Key: RCGGTNCMAICBCG-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 4-but-3-ynamidobutanoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidinone ring and a butynamide moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-but-3-ynamidobutanoate typically involves the coupling of a pyrrolidinone derivative with a butynamide precursor. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 4-but-3-ynamidobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be employed in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 4-but-3-ynamidobutanoate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,5-Dioxopyrrolidin-1-yl 4-but-3-ynamidobutanoate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound’s reactive functional groups allow it to form covalent bonds with these targets, potentially inhibiting their activity or altering their function. The specific pathways involved depend on the context of its application, such as enzyme inhibition or protein modification.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dioxopyrrolidin-1-yl 4-but-2-ynamidobutanoate
  • 2,5-Dioxopyrrolidin-1-yl 4-but-3-ynamidopropanoate
  • 2,5-Dioxopyrrolidin-1-yl 4-but-3-ynamidobutanoate derivatives

Uniqueness

This compound stands out due to its specific combination of a pyrrolidinone ring and a butynamide moiety, which confer unique reactivity and potential applications. Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, and versatility in various chemical and biological contexts.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-(but-3-ynoylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c1-2-4-9(15)13-8-3-5-12(18)19-14-10(16)6-7-11(14)17/h1H,3-8H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGGTNCMAICBCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(=O)NCCCC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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